1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
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Overview
Description
1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C9H6BrF3O2 It is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one typically involves the bromination of 3-(trifluoromethoxy)acetophenone. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include sodium hydride and potassium carbonate.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its bromine and trifluoromethoxy groups can interact with biological macromolecules, providing insights into their structure and function.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and trifluoromethoxy groups can form specific interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethanone group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound lacks the ethanone group, making it less versatile in certain chemical reactions.
1-Bromo-3-chloro-5-fluorobenzene: This compound has different halogen substituents, which can lead to variations in reactivity and applications.
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one:
The uniqueness of this compound lies in its combination of bromine, trifluoromethoxy, and ethanone groups, which provide a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVJLEHVWNKRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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